molecular formula C15H16ClN3OS2 B2746948 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide CAS No. 864919-44-8

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2746948
CAS No.: 864919-44-8
M. Wt: 353.88
InChI Key: DSLCQBJWAOHLMS-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core, a common pharmacophore in medicinal chemistry. Compounds with this structural motif, particularly those incorporating a chlorophenyl group and a thioacetamide linkage, have been investigated as potent and selective ligands for central nervous system (CNS) targets . Specifically, related structural analogues have demonstrated significant activity as histamine H3 receptor antagonists . This mechanism of action positions this chemical class as a valuable tool for researchers exploring novel therapeutic pathways for a range of neurological and cognitive disorders. Preclinical research into such compounds focuses on their potential application in areas including cognitive dysfunction, attention deficit hyperactivity disorder (ADHD), narcolepsy, epilepsy, and migraine . The antagonism of the H3 receptor, which functions as an autoreceptor and heteroreceptor in the brain, can modulate the release of key neurotransmitters such as histamine, dopamine, serotonin, and acetylcholine. By selectively blocking this receptor, researchers can probe the intricate neuromodulatory networks that govern wakefulness, attention, learning, and memory. The cyclopentyl amide moiety in its structure may influence its pharmacokinetic properties and receptor binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies aimed at optimizing drug-like characteristics. This product is intended for non-clinical research applications to further elucidate the pathophysiological roles of the histamine H3 receptor and to support the discovery of new neuropharmacological agents.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c16-12-8-4-3-7-11(12)14-18-15(22-19-14)21-9-13(20)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLCQBJWAOHLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide is a complex organic compound characterized by its unique structural features, including a thiadiazole moiety and a cyclopentylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by research findings and case studies.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Chlorophenyl Group : Enhances lipophilicity, aiding in cellular penetration.
  • Cyclopentylacetamide Moiety : May contribute to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.

Table 1: Summary of Antimicrobial Activity

CompoundMicrobial TargetActivityReference
This compoundStaphylococcus aureusInhibitory
2-amino-1,3,4-thiadiazole derivativesVarious bacteriaBroad-spectrum
Thiadiazole derivativesFungi (Candida spp.)Effective

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies demonstrated its ability to inhibit the growth of multiple cancer cell lines.

Table 2: Anticancer Activity Findings

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-7 (breast cancer)0.28Induction of apoptosis via caspase activation
A549 (lung cancer)0.52Inhibition of tubulin polymerization
Jurkat E6.1 (T-cell leukemia)Not specifiedCell cycle arrest in G1 phase

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
  • Apoptosis Induction : Evidence from studies indicates that the compound can trigger apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Regulation : It has been shown to affect cell cycle progression in certain cancer cell lines.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

  • Anticancer Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy Against Resistant Strains : Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

1,2,4-Triazole Derivatives

Example Compound : 2-{[4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide (618441-08-0)

  • Structural Differences :
    • The triazole ring (three nitrogen atoms) replaces the thiadiazole ring.
    • Substituents: 2,4-dimethylphenyl (electron-donating groups) vs. 2-chlorophenyl (electron-withdrawing).
    • Cyclopentyl acetamide vs. phenyl acetamide.
  • Functional Implications: Triazoles are known for antifungal applications (e.g., metconazole in ), whereas thiadiazoles may exhibit broader bioactivity due to sulfur’s polarizability . The allyl group in the triazole derivative could enhance reactivity or metabolic susceptibility compared to the thiadiazole’s thioether linkage .

Oxadiazole Derivatives

Example Compound : 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide (835891-98-0)

  • Structural Differences :
    • Oxadiazole ring (oxygen atom instead of sulfur) vs. thiadiazole.
    • Propanamide chain vs. acetamide.
  • Functional Implications :
    • Oxadiazoles typically exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazoles.
    • The 2-chlorophenyl group is retained, suggesting shared target specificity, but the propanamide chain may alter pharmacokinetics .

Thiazole-Containing Pharmaceuticals

Example Compounds : Thiazol-5-ylmethyl carbamates ()

  • Structural Differences :
    • Thiazole rings (one nitrogen, one sulfur) vs. thiadiazole.
    • Complex peptidomimetic structures with hydroxy and ureido groups.
  • Functional Implications :
    • Thiazoles in are part of protease inhibitors, emphasizing their role in enzyme interaction. Thiadiazoles may lack analogous hydrogen-bonding motifs but could compensate with greater aromaticity .

Tabulated Comparison of Key Features

Compound Core Heterocycle Substituents Potential Applications Key References
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide 1,2,4-Thiadiazole 2-Chlorophenyl, cyclopentyl Antimicrobial, enzyme inhibition
618441-08-0 (Triazole derivative) 1,2,4-Triazole 2,4-Dimethylphenyl, allyl Antifungal, agrochemicals
835891-98-0 (Oxadiazole derivative) 1,2,4-Oxadiazole 2-Chlorophenyl, propanamide Metabolic stability, drug design
Thiazol-5-ylmethyl carbamates () Thiazole Hydroxy, ureido, phenyl Protease inhibition

Research Findings and Implications

  • Bioactivity Trends :
    • Thiadiazoles with chlorophenyl groups (e.g., the target compound) often show enhanced antibacterial activity compared to triazole analogs, likely due to sulfur’s electronegativity and ring stability .
    • Cyclopentyl acetamide derivatives exhibit improved selectivity for hydrophobic binding pockets compared to phenyl or propanamide variants .
  • Synthetic Accessibility :
    • Thiadiazole synthesis typically requires harsh conditions (e.g., H2S or Lawesson’s reagent), whereas triazoles and oxadiazoles are more modular but may require metal catalysts .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Framework :

Core Modifications : Vary the thiadiazole substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) .

Linker Optimization : Replace the thioether (-S-) with sulfoxide or sulfone groups .

Pharmacophore Mapping : Use molecular modeling (Schrödinger Suite) to identify critical H-bond donors/acceptors .

  • Assays : Test analogs against a panel of kinase targets (e.g., EGFR, VEGFR2) and bacterial strains (e.g., S. aureus, E. coli) .

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